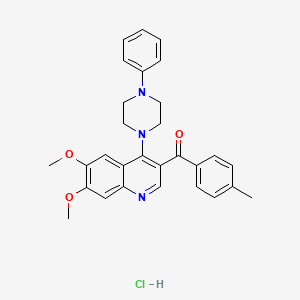

6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride

Description

Properties

IUPAC Name |

[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3.ClH/c1-20-9-11-21(12-10-20)29(33)24-19-30-25-18-27(35-3)26(34-2)17-23(25)28(24)32-15-13-31(14-16-32)22-7-5-4-6-8-22;/h4-12,17-19H,13-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAQWOARTUCBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of quinoline derivatives, including 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of quinoline have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. The ability of 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride to induce apoptosis in cancer cells has been noted in preliminary studies. Specific mechanisms include the inhibition of cell proliferation and the induction of cell cycle arrest . Further investigations are needed to elucidate the precise pathways involved.

Neuroprotective Effects

There is emerging evidence that quinoline derivatives may exhibit neuroprotective effects. The inhibition of acetylcholinesterase activity by certain compounds suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This is particularly relevant given the role of acetylcholine in cognitive function and memory .

Case Studies

Several studies have highlighted the effectiveness of quinoline derivatives in various applications:

- Antimicrobial Studies : A study focused on synthesizing new quinoline derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against a range of pathogens, including Mycobacterium smegmatis. The study concluded that modifications to the quinoline structure could enhance antimicrobial efficacy .

- Anticancer Research : In vitro studies have shown that quinoline derivatives can inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings support further exploration into their use as anticancer agents .

- Neuroprotective Applications : Research into acetylcholinesterase inhibitors has identified several quinoline-based compounds as promising candidates for treating Alzheimer's disease due to their ability to enhance acetylcholine levels in the brain .

Comparative Analysis Table

| Property/Activity | 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline Hydrochloride | Similar Quinoline Derivatives |

|---|---|---|

| Antimicrobial Activity | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa | Exhibits similar properties |

| Anticancer Potential | Induces apoptosis in cancer cell lines | Many show similar effects |

| Neuroprotective Effects | Inhibits acetylcholinesterase activity | Several derivatives tested |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Pyridinesulfonamide Derivatives ()

Compounds 16–19 from Molecules (2015) share the 4-phenylpiperazine motif but differ in core structure and substituents:

Key Differences :

Papaverine Analogs ()

Papaverine (6,7-dimethoxy-1-veratrylisoquinoline hydrochloride) shares the 6,7-dimethoxy motif but differs in core and substituents:

Key Differences :

- The isoquinoline core in Papaverine contributes to its vasodilatory effects via phosphodiesterase (PDE) inhibition, whereas the target compound’s quinoline core and phenylpiperazine group suggest dopamine receptor interactions.

- The veratryl group in Papaverine increases steric bulk compared to the 4-methylbenzoyl group, likely influencing binding pocket accessibility .

Quinazoline Derivatives ()

The compound 6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride shares a similar name but distinct structural features:

| Feature | Target Compound | Quinazoline Analog |

|---|---|---|

| Core Structure | Quinoline (one N) | Quinazoline (two N atoms) |

| Substituents | 3-(4-methylbenzoyl), 4-phenylpiperazine | 2-phenylpiperazine, 4-amine |

| Bioactivity | Unreported | Unreported, but quinazolines often target kinases |

Key Differences :

- The quinazoline core’s additional nitrogen may enhance hydrogen-bonding interactions, altering target selectivity compared to the quinoline-based target compound.

Structural and Functional Implications

- Phenylpiperazine Moieties : The 4-phenylpiperazine group in the target compound is a hallmark of dopamine D2/D3 receptor ligands. Analogs with chlorophenyl substitutions (e.g., , compound 19) may exhibit altered receptor affinity due to electron-withdrawing effects .

- Methoxy Groups : The 6,7-dimethoxy configuration in both the target and Papaverine improves metabolic stability by shielding reactive sites from oxidative enzymes .

- Counterion Effects : The hydrochloride salt in the target compound and ’s analog enhances aqueous solubility, critical for bioavailability .

Biological Activity

6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride is a synthetic compound that belongs to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride can be summarized as follows:

- IUPAC Name : 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride

- Molecular Formula : C23H26ClN3O2

- Molecular Weight : 415.92 g/mol

Research indicates that compounds in the quinoline class often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Certain quinolines have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

- Receptor Modulation : The phenylpiperazine moiety may interact with serotonin receptors, influencing neurotransmitter systems and potentially providing antidepressant effects .

Antimicrobial Activity

A study evaluating the antimicrobial properties of quinoline derivatives found that compounds with similar structures exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for development as antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer properties of quinoline derivatives. For instance, compounds structurally related to 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride have shown cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Recent studies suggest that quinoline derivatives may offer neuroprotective benefits by modulating oxidative stress pathways and reducing neuroinflammation, which are critical factors in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| 6,7-Dimethoxy | Enhances lipophilicity and receptor binding |

| 4-Methylbenzoyl | Increases anti-inflammatory properties |

| 4-Phenylpiperazine | Modulates neurotransmitter activity |

This table illustrates how specific modifications can enhance or diminish the biological efficacy of the compound.

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, derivatives similar to this compound demonstrated improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications in neurodegeneration .

- Antimicrobial Efficacy : A comparative study showed that related quinoline derivatives had MIC values significantly lower than traditional antibiotics against multi-drug resistant strains of bacteria .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.